1-(4-Methylpyridin-2-yl)butan-1-one
Overview
Description
1-(4-Methylpyridin-2-yl)butan-1-one is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a derivative of pyridine, characterized by a butanone group attached to the 2-position of a 4-methylpyridine ring
Preparation Methods
The synthesis of 1-(4-Methylpyridin-2-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1-(4-Methylpyridin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(4-Methylpyridin-2-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)butan-1-one can be compared with other similar compounds, such as:
1-(4-Methylpyridin-2-yl)ethanone: This compound has a shorter carbon chain and different reactivity due to the presence of an ethanone group instead of a butanone group.
1-(4-Methylpyridin-2-yl)propan-1-one: Similar to the butanone derivative but with a propanone group, leading to variations in its chemical and physical properties.
4-Methyl-2-pyridinecarboxaldehyde: A precursor in the synthesis of this compound, with different functional groups and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-4-10(12)9-7-8(2)5-6-11-9/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUAQDMAOFNNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=NC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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